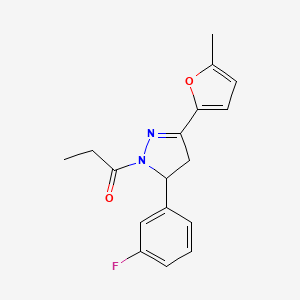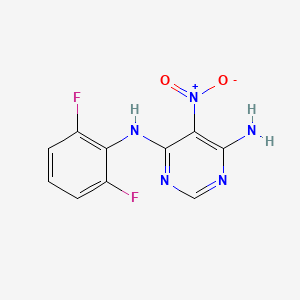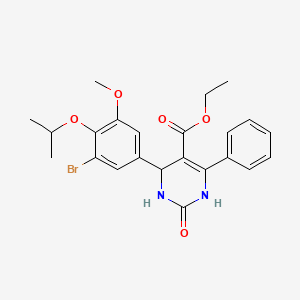
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide
描述
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide, also known as IPA-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of P21-activated kinase 1 (PAK1), which is a protein that plays a role in various cellular processes such as cell proliferation, migration, and survival.
科学研究应用
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research for N-(3-iodophenyl)-2-(4-morpholinyl)acetamide is cancer treatment. PAK1 is overexpressed in many types of cancer, and its inhibition by N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has been shown to decrease cancer cell proliferation and migration. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
作用机制
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide works by inhibiting the activity of PAK1, which is a protein that plays a role in various cellular processes. PAK1 is activated by binding to small GTPases such as Rac and Cdc42. Once activated, PAK1 can phosphorylate downstream targets that regulate cell proliferation, migration, and survival. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide binds to the ATP-binding pocket of PAK1 and prevents its activation, leading to decreased phosphorylation of downstream targets.
Biochemical and Physiological Effects:
N-(3-iodophenyl)-2-(4-morpholinyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(3-iodophenyl)-2-(4-morpholinyl)acetamide inhibits cell proliferation and migration, leading to decreased tumor growth. In neurodegenerative diseases, N-(3-iodophenyl)-2-(4-morpholinyl)acetamide may prevent neuronal cell death and improve cognitive function. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide also has anti-inflammatory effects and may be useful in treating inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-(3-iodophenyl)-2-(4-morpholinyl)acetamide in lab experiments is its specificity for PAK1. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide does not inhibit other kinases, which reduces the risk of off-target effects. However, one limitation of using N-(3-iodophenyl)-2-(4-morpholinyl)acetamide is its low solubility in water, which can make it difficult to administer in experiments. N-(3-iodophenyl)-2-(4-morpholinyl)acetamide also has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-(3-iodophenyl)-2-(4-morpholinyl)acetamide. One area of research is the development of more potent and selective PAK1 inhibitors. Another area of research is the investigation of N-(3-iodophenyl)-2-(4-morpholinyl)acetamide's potential use in combination with other cancer treatments such as chemotherapy and radiation therapy. In addition, further studies are needed to determine the safety and efficacy of N-(3-iodophenyl)-2-(4-morpholinyl)acetamide in vivo, and to investigate its potential use in treating other diseases such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(3-iodophenyl)-2-(4-morpholinyl)acetamide is a promising compound with potential therapeutic applications in cancer treatment and neurodegenerative diseases. Its specificity for PAK1 makes it a valuable tool for studying the role of PAK1 in various cellular processes. However, further research is needed to fully understand its mechanism of action and potential uses in treating other diseases.
属性
IUPAC Name |
N-(3-iodophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c13-10-2-1-3-11(8-10)14-12(16)9-15-4-6-17-7-5-15/h1-3,8H,4-7,9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOIZBFYXPFHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-2-morpholin-4-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4138993.png)

![2-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B4139011.png)
![1-[(4-methoxybenzyl)thio]-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4139018.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4139025.png)

![N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4139042.png)

![N-cyclopropyl-3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B4139048.png)
![3-methyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B4139050.png)
![2-[(3-methoxypropyl)amino]-N-methyl-5-nitro-N-phenylbenzamide](/img/structure/B4139052.png)
![ethyl 2-{[3-(cyclohexylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate](/img/structure/B4139053.png)
![3-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4139083.png)
![ethyl 4-[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4139086.png)